molecular formula C8H13N3 B098243 4-amino-1-ethyl-3,6-dihydro-2H-pyridine-5-carbonitrile CAS No. 19166-74-6

4-amino-1-ethyl-3,6-dihydro-2H-pyridine-5-carbonitrile

Cat. No. B098243
CAS RN: 19166-74-6
M. Wt: 151.21 g/mol
InChI Key: XZPZINBRHIMJDG-UHFFFAOYSA-N
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Description

Heterocyclic compounds, such as pyridine derivatives, are a significant field of organic chemistry due to their potential applications in industry, biology, and the advancement of human society . They typically have at least one heteroatom in their cyclic structures, such as nitrogen, sulfur, or oxygen . Compounds containing a pyrazole moiety have received wide attention among heterocyclic compounds as a result of their extensive use in drug development research .


Molecular Structure Analysis

The molecular structure of a compound greatly influences its properties and reactivity. For instance, imidazole, a five-membered heterocyclic moiety, possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions. For example, cyanoacetic acid hydrazide can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at multiple sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. Some pyrazole derivatives have partially harmful effects on the environment and humans, and there are requirements for converting them into safe and useful products .

properties

IUPAC Name

4-amino-1-ethyl-3,6-dihydro-2H-pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-11-4-3-8(10)7(5-9)6-11/h2-4,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPZINBRHIMJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=C(C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198943
Record name 4-Amino-1-ethyl-1,2,5,6-tetrahydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-ethyl-3,6-dihydro-2H-pyridine-5-carbonitrile

CAS RN

19166-74-6
Record name 4-Amino-1-ethyl-1,2,5,6-tetrahydro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19166-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-ethyl-1,2,5,6-tetrahydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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